

Technical Support Center: Biotin Interference in Vitamin D Immunoassays

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Compound of Interest

Compound Name: 25-Hydroxy Vitamin D3 3,3'-
Biotinylaminopropyl Ether

Cat. No.: B583323

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating biotin interference in vitamin D competitive immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it occur in certain vitamin D assays?

A1: Biotin, or Vitamin B7, is a water-soluble vitamin increasingly consumed in high doses through dietary supplements.[1] Many immunoassays, including some for 25-hydroxyvitamin D (25OHD), utilize the strong, specific interaction between biotin and streptavidin (or avidin) as a core part of their design.[2] Interference occurs when high concentrations of free biotin in a patient's sample saturate the biotin-binding sites on the streptavidin-coated solid phase used in the assay.[3]

Q2: How does biotin interference specifically affect competitive vitamin D immunoassays?

A2: In a competitive immunoassay, the vitamin D from a sample competes with a labeled (e.g., biotinylated) vitamin D tracer for a limited number of antibody binding sites. The final complex is then captured on a streptavidin-coated surface. When excess free biotin is present in the sample, it blocks the streptavidin surface, preventing the capture of the biotinylated vitamin D tracer-antibody complex.[4][5] This results in a low signal, which is misinterpreted by the

instrument as a high concentration of vitamin D in the sample, leading to a falsely elevated result.^{[2][4]}

Q3: Which commercial vitamin D assays are known to be affected?

A3: The susceptibility to biotin interference is specific to the assay's design and manufacturer.^[6] Studies from the Vitamin D External Quality Assessment Scheme (DEQAS) have shown that assays utilizing biotin-streptavidin technology, such as certain IDS-iSYS and Roche Elecsys Vitamin D Total assays, can exhibit significant positive bias in the presence of high biotin concentrations.^{[7][8]} Conversely, methods involving chromatographic steps like LC-MS/MS and some antibody-based assays from vendors like Abbott, DiaSorin, and Beckman are generally unaffected.^[7]

Q4: What concentration of biotin is considered problematic?

A4: The threshold for biotin interference varies widely among different assays, ranging from as low as 5 ng/mL to over 10,000 ng/mL.^[6] Normal dietary intake results in blood concentrations (0.1–0.8 ng/mL) that do not typically cause interference.^{[3][6]} However, high-dose supplements (5-10 mg/day) can lead to serum concentrations of 55-140 ng/mL or higher, levels sufficient to interfere with many susceptible assays.^{[6][9][10]}

Troubleshooting Guide

Q1: My 25-hydroxyvitamin D results are unexpectedly high and do not correlate with the clinical picture. Could this be biotin interference?

A1: Yes, a clinically discordant, falsely high 25OHD result is a classic sign of biotin interference in a competitive immunoassay.^{[11][12][13]} If a patient is taking high-dose biotin supplements for conditions like multiple sclerosis or for cosmetic purposes (hair, skin, and nails), interference should be strongly suspected.^{[1][14]}

Q2: What is the first step to investigate suspected biotin interference?

A2: The first and most crucial step is to review the patient's history for biotin supplementation.^[15] Ask specifically about multivitamins and supplements for hair, skin, and nail health, as patients may not be aware they are consuming high doses of biotin.^{[11][12]} If supplementation is confirmed, this is the most likely cause.

Q3: What laboratory-based troubleshooting steps can I perform?

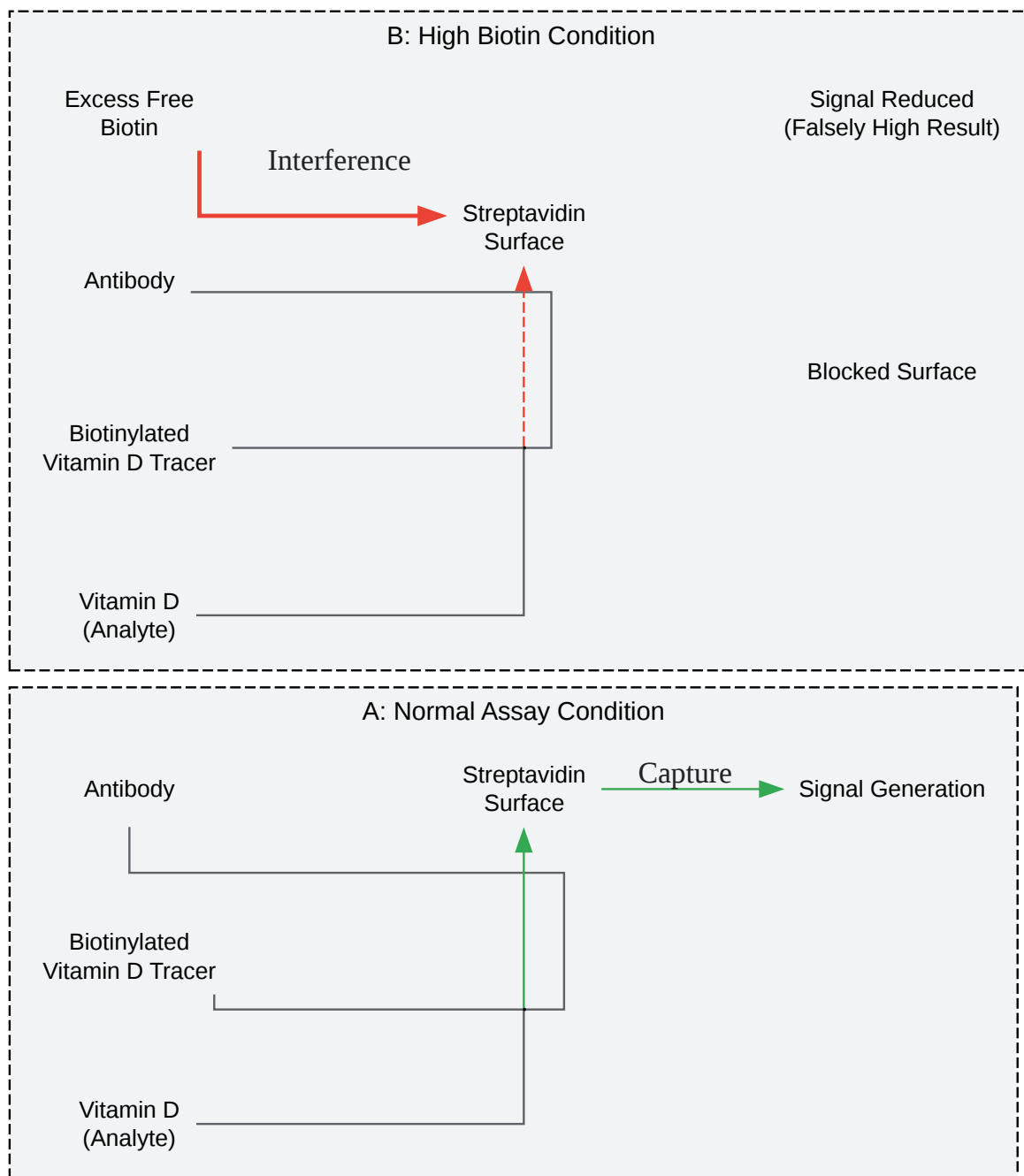
A3: A best-practice workflow for investigating discrepant results includes the following steps:

- **Serial Dilution:** Diluting the sample can reduce the concentration of biotin. If the interference is present, the apparent vitamin D concentration will not decrease linearly with the dilution factor.[\[15\]](#)
- **Retesting after Washout:** Advise the patient to abstain from biotin supplements for a recommended period (typically 48-72 hours) before collecting a new sample for re-testing. [\[14\]](#)[\[16\]](#) Biotin is cleared relatively quickly, and a repeat test should yield a more accurate result.[\[17\]](#)
- **Use an Alternative Method:** Analyze the sample using a method known to be insensitive to biotin, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or an immunoassay from a different manufacturer that does not use a biotin-streptavidin design.[\[7\]](#)
[\[15\]](#)

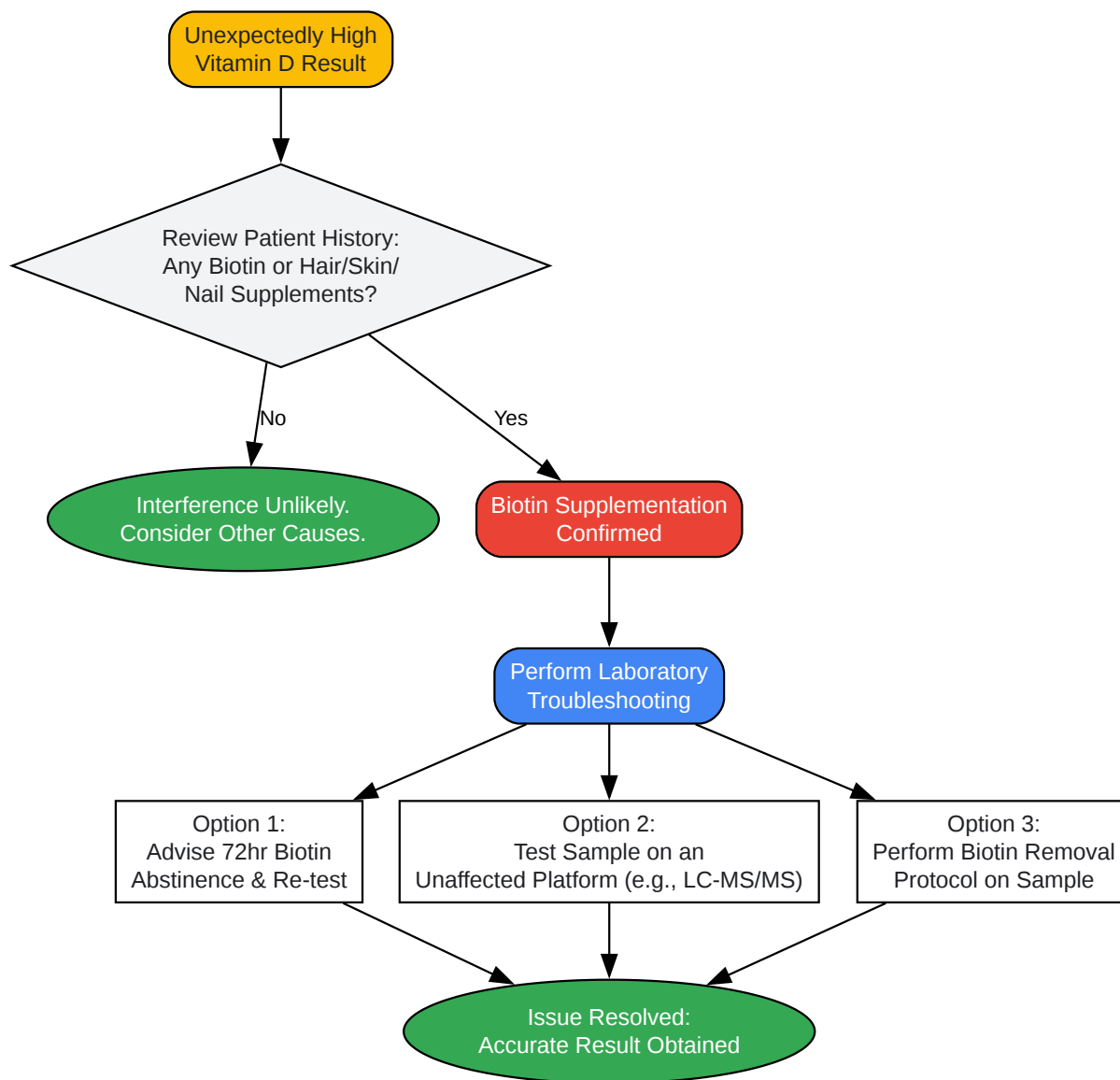
Visualizing the Mechanism and Troubleshooting Workflow

The following diagrams illustrate the mechanism of biotin interference and a logical workflow for troubleshooting suspected cases.

Mechanism of Biotin Interference in Competitive Immunoassays

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Caption: Mechanism of biotin interference in a competitive immunoassay.



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Caption: Troubleshooting workflow for suspected biotin interference.

Quantitative Data Summary

The impact of biotin interference is highly dependent on the biotin concentration and the specific assay used. The table below summarizes findings from a Vitamin D External Quality

Assessment Scheme (DEQAS) study.[\[7\]](#)

Assay Platform	Sample Type	Target 25OHD Value (nmol/L)	Reported 25OHD Value (nmol/L)	% Positive Bias
All Methods (Mean)	No Biotin (Control)	47.4	50.2	N/A
All Methods (Mean)	With Biotin (586 µg/L)	47.4	66.8	33.8%
LC-MS/MS Methods	With Biotin (586 µg/L)	47.4	48.3	1.9%
IDS-iSYS	With Biotin (586 µg/L)	47.4	102.6	116.5%
Roche Total 25OHD	With Biotin (586 µg/L)	47.4	517.8	992.4%

Experimental Protocols

Protocol 1: Biotin Depletion from Serum/Plasma using Streptavidin-Coated Magnetic Beads

This protocol describes a method to remove interfering biotin from a sample prior to analysis on a susceptible immunoassay platform.[\[8\]](#)[\[15\]](#)

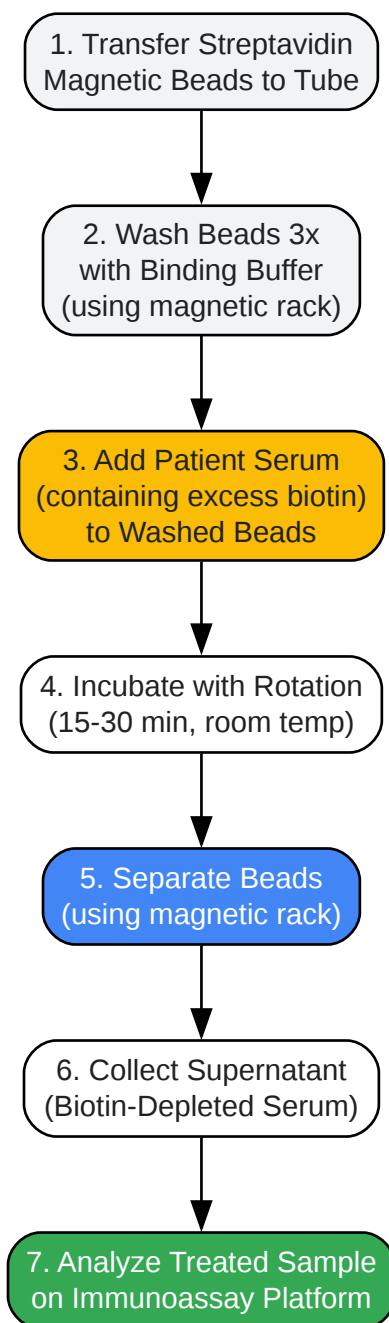
Materials:

- Streptavidin-coated magnetic beads (e.g., Dynabeads M-280 Streptavidin, Pierce Streptavidin Magnetic Beads).[\[18\]](#)[\[19\]](#)
- Patient serum or plasma sample.
- Binding/Washing Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
- Microcentrifuge tubes.

- Magnetic rack for separation.
- Tube rotator/mixer.

Methodology:

- **Bead Preparation:** Resuspend the streptavidin-coated magnetic beads in their storage vial. Transfer a required volume of bead slurry to a clean microcentrifuge tube. The amount of beads should be optimized to ensure an excess of biotin-binding capacity.
- **Washing:** Place the tube on a magnetic rack to pellet the beads. Carefully aspirate and discard the supernatant. Remove the tube from the magnet and resuspend the beads in an equal volume of Binding/Washing Buffer. Repeat this wash step two more times to remove preservatives.
- **Biotin Capture:** After the final wash, pellet the beads and discard the supernatant. Add the patient serum or plasma sample to the washed beads.
- **Incubation:** Incubate the sample with the beads for 15-30 minutes at room temperature with gentle, continuous rotation to keep the beads suspended.^[18] This allows the free biotin in the sample to bind to the streptavidin on the beads.
- **Separation:** Place the microcentrifuge tube on the magnetic rack for 2-3 minutes to completely pellet the beads (now bound with the interfering biotin).
- **Sample Collection:** Carefully aspirate the supernatant (the biotin-depleted serum/plasma) and transfer it to a new, clean tube. This treated sample is now ready for analysis on the vitamin D immunoassay platform.
- **Analysis:** Analyze the treated sample according to the immunoassay manufacturer's instructions. Compare the result to the result from the untreated sample to confirm interference.



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Caption: Experimental workflow for biotin removal from serum samples.

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